[1,2]Oxazolo[2,3-a]benzimidazole

heterocyclic scaffold regioisomer structural identity

[1,2]Oxazolo[2,3-a]benzimidazole (CAS 126581-38-2), also named isoxazolo[2,3-a]benzimidazole or benzo[4,5]imidazo[1,2-b]isoxazole, is a planar tricyclic heteroaromatic scaffold formed by fusion of an oxazole ring to a benzimidazole nucleus. With a molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol, this unsubstituted core serves as the parent structure for a family of derivatives explored in medicinal chemistry, particularly as metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 126581-38-2
Cat. No. B3365871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2]Oxazolo[2,3-a]benzimidazole
CAS126581-38-2
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2OC=C3
InChIInChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H
InChIKeyCNKLEFLZUBEUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,2]Oxazolo[2,3-a]benzimidazole (CAS 126581-38-2) – Procurement-Ready Heterocyclic Core Profile


[1,2]Oxazolo[2,3-a]benzimidazole (CAS 126581-38-2), also named isoxazolo[2,3-a]benzimidazole or benzo[4,5]imidazo[1,2-b]isoxazole, is a planar tricyclic heteroaromatic scaffold formed by fusion of an oxazole ring to a benzimidazole nucleus [1]. With a molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol, this unsubstituted core serves as the parent structure for a family of derivatives explored in medicinal chemistry, particularly as metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators [2].

Why Generic [1,2]Oxazolo[2,3-a]benzimidazole Substitution Fails – The Isomeric and Substitution-Gap Problem


The term 'oxazolobenzimidazole' encompasses multiple regioisomeric core structures, notably [1,2]oxazolo[2,3-a]benzimidazole versus [1,3]oxazolo[3,2-a]benzimidazole, as well as their dihydro, substituted, and functionalized variants . Published structure–activity relationship (SAR) studies on oxazolobenzimidazole derivatives demonstrate that pharmacological activity, oral bioavailability, and receptor selectivity are exquisitely sensitive to the specific substitution pattern and regiochemistry of the core [1]. Generic replacement of the unsubstituted [1,2]oxazolo[2,3-a]benzimidazole scaffold with an alternative oxazolobenzimidazole isomer or with a pre-functionalized derivative is unsupported without matched-pair data.

[1,2]Oxazolo[2,3-a]benzimidazole – Quantitative Differentiation Evidence for Procurement Decisions


Core Scaffold Identity: Regioisomeric Differentiation from [1,3]Oxazolo[3,2-a]benzimidazole

The target compound is the [1,2]oxazolo[2,3-a] regioisomer (benzo[4,5]imidazo[1,2-b]isoxazole), which is structurally distinct from the [1,3]oxazolo[3,2-a] regioisomer (benzo[4,5]imidazo[2,1-b]oxazole, CAS 55209-86-4) [1]. This difference in ring fusion geometry alters the electronic distribution and hydrogen-bonding capacity across the scaffold, as confirmed by computed InChI Key differentiation [1]. Generic procurement of 'oxazolobenzimidazole' without CAS-level verification risks delivery of the incorrect isomer .

heterocyclic scaffold regioisomer structural identity

Scaffold Versatility vs. Pre-substituted Analogs: Enabling Divergent Library Synthesis

Published SAR campaigns on oxazolobenzimidazole mGluR2 PAMs demonstrated that substituent introduction at the benzimidazole C5, C6, or C7 positions, as well as on the oxazole ring, critically modulates both potency and pharmacokinetic properties [1]. The unsubstituted [1,2]oxazolo[2,3-a]benzimidazole core is the obligatory precursor for synthesizing these diversified analogs in a parallel library format. Pre-substituted or pre-functionalized analogs (e.g., 2-methyl or 2-aryl derivatives) lock the scaffold into a single chemical space trajectory, limiting downstream diversification potential.

medicinal chemistry library synthesis diversification

Physical Property Profile: Low Molecular Weight and High Fraction sp² Carbon for CNS Drug Design

The unsubstituted core has a molecular weight of 158.16 g/mol and is fully aromatic (100% sp² carbon), yielding a favorable profile for CNS drug design when benchmarked against common property guidelines [1]. This contrasts with the dihydro-oxazolobenzimidazole congeners (e.g., 2,3-dihydro derivatives, typical MW ~160–190 g/mol), which introduce an sp³ stereocenter that adds complexity and may alter permeability and metabolic stability [2]. The parent core is thus preferred as a minimalist starting point for CNS-targeted library synthesis.

CNS drug design physicochemical properties lead-likeness

Optimal Application Scenarios for [1,2]Oxazolo[2,3-a]benzimidazole Procurement


Medicinal Chemistry: CNS mGluR2 PAM Lead Generation Libraries

The unsubstituted [1,2]oxazolo[2,3-a]benzimidazole scaffold is the documented foundational core for generating potent and orally bioavailable mGluR2 positive allosteric modulators [1]. Procurement of this core enables the synthesis of focused libraries via parallel substitution at multiple vectors, directly replicating the SAR exploration strategy that yielded advanced leads 20 (TBPCOB) and 21, which demonstrated robust in vivo activity in a PCP-induced hyperlocomotion model predictive of antipsychotic efficacy [1].

Chemical Biology: Minimalist Heterocyclic Probe Synthesis

The low molecular weight (158.16 g/mol) and fully aromatic nature of [1,2]oxazolo[2,3-a]benzimidazole make it an ideal starting point for synthesizing minimalist heterocyclic probes with minimal off-target liabilities [1]. The scaffold can be functionalized at multiple positions while maintaining favorable physicochemical properties for cellular target engagement studies.

Academic Research: Heterocyclic Methodology Development

The unsubstituted core serves as a standard substrate for developing and benchmarking new synthetic methodologies targeting fused oxazole-benzimidazole systems [1]. Its commercial availability with defined CAS registry (126581-38-2) ensures experimental reproducibility across research groups [2].

Procurement Quality Assurance: Isomer-Specific Inventory Management

Given the existence of the structurally distinct [1,3]oxazolo[3,2-a] regioisomer (CAS 55209-86-4), procurement protocols must enforce CAS-level verification to prevent isomer cross-contamination [1]. The unambiguous InChI Key (CNKLEFLZUBEUBP-UHFFFAOYSA-N) provides a machine-readable identifier suitable for automated inventory management and electronic lab notebook (ELN) integration [1].

Quote Request

Request a Quote for [1,2]Oxazolo[2,3-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.